![molecular formula C17H17N3O4S B3036745 3-Cyano-4,6-dimethyl-2-pyridinyl 4-[(dimethylamino)sulfonyl]benzenecarboxylate CAS No. 400077-15-8](/img/structure/B3036745.png)
3-Cyano-4,6-dimethyl-2-pyridinyl 4-[(dimethylamino)sulfonyl]benzenecarboxylate
Descripción general
Descripción
This compound is a chemical substance with the molecular formula C17H17N3O4S . It is used in various chemical reactions and can be obtained from several suppliers.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H17N3O4S . The exact structure would require further analysis such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, melting point, boiling point, and density . For more detailed properties, it is recommended to refer to a reliable chemical database or the supplier’s information.Aplicaciones Científicas De Investigación
Crystal Structures and Co-crystallization
- Crystal Structures : 3-Cyano-4,6-dimethyl-2-pyridinyl compounds have been studied for their crystal structures. For instance, various solvates and cocrystals of 3-cyano-6-hydroxy-4-methyl-2-pyridone have been reported, demonstrating distinct hydrogen-bonding patterns and crystal packing influenced by the coformers (Gerhardt & Bolte, 2015).
Synthesis and Cyclization Reactions
- Synthesis of Pyridine Derivatives : Research has shown the transformation of certain cyano-pyridinyl compounds into 3-substituted 2-amino-5-pyridinyl-pyridines, indicating the compound's utility in the synthesis of complex pyridine derivatives (Hagen & Jänsch, 1990).
- Formation of Sulfonylamides : 3-Cyanopyridine-2-sulfonyl chlorides, including variants of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride, have been synthesized for generating N-substituted sulfonylamides, showcasing the compound's application in creating sulfonyl-based chemicals (Dmitrieva et al., 2009).
Electrocyclic Reactions
- Electrocyclic Reactions : The compound has been involved in studies of electrocyclic reactions, such as the 4-electron reduction in hydroalcoholic media, leading to complex cyclic structures (David et al., 1995).
Heterocyclic Synthesis
- Heterocyclic Compound Synthesis : It serves as a key precursor in synthesizing various heterocyclic compounds, as demonstrated in the formation of styryl-pyridinethiones and thieno[2,3-b]pyridine derivatives (Ho & Wang, 1995).
- Pyridine Dicarboxylates Synthesis : The compound's derivatives have been used to synthesize pyridine dicarboxylates, indicating its role in diverse organic synthesis processes (Alajarín et al., 2006).
Synthesis of Pyridone
- Pyridone Synthesis : Synthesis pathways leading to 4-hydroxy-2-pyridone have been explored using derivatives of this compound, emphasizing its utility in synthesizing pharmacologically relevant structures (Chen et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
(3-cyano-4,6-dimethylpyridin-2-yl) 4-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-9-12(2)19-16(15(11)10-18)24-17(21)13-5-7-14(8-6-13)25(22,23)20(3)4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSWRPBYOSZCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


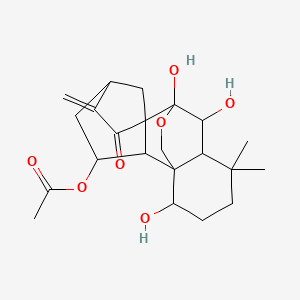

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-1H-indole](/img/structure/B3036669.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole](/img/structure/B3036670.png)
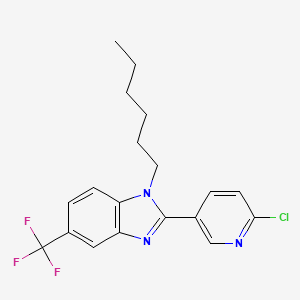
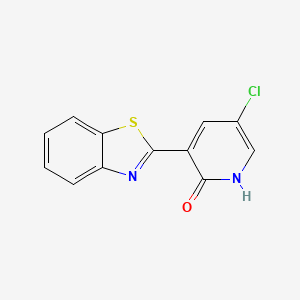
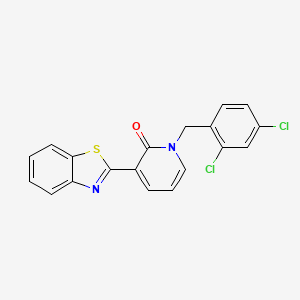

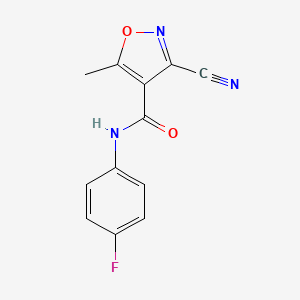
![3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3036678.png)

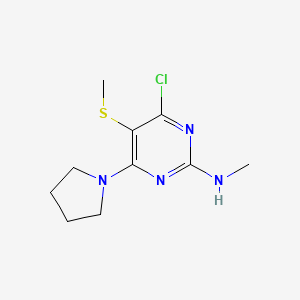

![5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole](/img/structure/B3036684.png)
